molecular formula C18H17FN2O4S2 B2687708 (E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 895478-48-5

(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No.: B2687708
CAS No.: 895478-48-5
M. Wt: 408.46
InChI Key: YOKCJZJOXSRGCJ-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a useful research compound. Its molecular formula is C18H17FN2O4S2 and its molecular weight is 408.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a sulfonyl group and a thiazole moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H22FN3O4S2C_{21}H_{22}FN_{3}O_{4}S_{2}, with a molecular weight of 463.5 g/mol. The presence of a fluorophenyl group and a methoxy-substituted thiazole core enhances its potential biological interactions.

PropertyValue
Molecular FormulaC21H22FN3O4S2
Molecular Weight463.5 g/mol
IUPAC NameThis compound
CAS Number1007033-92-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group may enhance binding affinity to target proteins, modulating their activity and influencing cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, affecting physiological responses.
  • Cellular Signaling : By altering signaling cascades, the compound may influence cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against cancer cell lines. For example, compounds with thiazole rings have been linked to inhibition of tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : Sulfonamide-containing compounds are known for their antibacterial activity, potentially offering therapeutic options against resistant strains.
  • Anti-inflammatory Effects : Some thiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that thiazole derivatives significantly inhibited the growth of various cancer cell lines, showing IC50 values in the low micromolar range. The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity .
  • Antimicrobial Activity : Research indicated that sulfonamide derivatives effectively inhibited bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant bacteria .
  • Structure-Activity Relationship (SAR) : Analysis of related compounds revealed that modifications to the thiazole and phenyl rings could enhance biological activity. For instance, the introduction of halogen groups increased the potency against certain cancer cell lines .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-21-15-8-5-13(25-2)11-16(15)26-18(21)20-17(22)9-10-27(23,24)14-6-3-12(19)4-7-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKCJZJOXSRGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.